molecular formula C8H6INO2 B1321993 6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 139487-06-2

6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B1321993
CAS No.: 139487-06-2
M. Wt: 275.04 g/mol
InChI Key: KWFBOGMGPBWGKQ-UHFFFAOYSA-N
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Description

6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C8H6INO2 and its molecular weight is 275.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Use in Real-time Thermal Cycling Reporting

6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, identified as BOXTO, has been studied as a fluorescent dye in real-time PCR reporting. Its efficiency and dynamic range are comparable to SYBR GREEN I, and it demonstrates stability and no inhibitory effects on real-time PCR, making it a viable alternative for this application (Ahmad, 2007).

2. Application in Bio-Imaging

Benzoxazole-based compounds, including those related to this compound, show significant potential in bio-imaging. Their water-soluble nature and ability to penetrate living cells for one- and two-photon cell imaging highlight their utility in biological imaging experiments (Liu et al., 2017).

3. Synthesis and Structural Analysis

The compound's derivatives have been synthesized and structurally analyzed, contributing to the understanding of molecular geometry, which is crucial for further applications in chemical research and development (Harutyunyan et al., 2019).

4. Antioxidant Activity

Studies on related benzoxazole derivatives have demonstrated antioxidant activity, indicating potential applications in organic compound stabilization and possibly in pharmacology (Khizhan et al., 2011).

5. Synthesis of Benzoxazole Derivatives for Cytotoxic and Antimicrobial Studies

The synthesis of benzoxazole derivatives through reactions like the Mannich reaction has led to compounds with significant cytotoxic and antimicrobial properties, highlighting the potential of benzoxazole derivatives in medicinal chemistry (Tr et al., 2020).

Future Directions

Future research on 6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one could focus on elucidating its synthesis methods, exploring its chemical reactions, determining its mechanism of action, and assessing its physical and chemical properties. Additionally, safety and hazard assessments would be crucial for its potential applications .

Properties

IUPAC Name

6-iodo-3-methyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO2/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFBOGMGPBWGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)I)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.